molecular formula C10H13NO5 B3112277 5-b-D-Ribofuranosyl-2(1H)-pyridinone CAS No. 188871-50-3

5-b-D-Ribofuranosyl-2(1H)-pyridinone

Cat. No. B3112277
CAS RN: 188871-50-3
M. Wt: 227.21 g/mol
InChI Key: FVBILTKUBHIPQL-UHFFFAOYSA-N
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Description

5-b-D-Ribofuranosyl-2(1H)-pyridinone, also known as 1-Methyl-5-b-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione or 1-Methylpseudouridine, is a methylpseudouridine where the methyl group is located at position N-1 on the uracil ring . It is an isomer of the nucleoside uridine found in all species and in many classes of RNA except mRNA .


Molecular Structure Analysis

The molecular formula of this compound is C10H14N2O6 . The molecular weight is 258.23 . The exact molecular structure is not available in the retrieved information.


Physical And Chemical Properties Analysis

This compound has a density of 1.641±0.06 g/cm3 . Its melting point is 222 °C . It is soluble in water to 100 mM .

Scientific Research Applications

Biological and Medicinal Applications

  • The compound and its derivatives have been explored for their biological relevance. A study involving the synthesis of deazapurine derivatives, such as 5,7-dichloro-3-β-D-ribofuranosylimidazo[4,5-b]pyridine, indicated their potential in pharmacological applications (Schelling & Salemink, 2010). Another research synthesized ribofuranosides like 4-amino-5,7-disubstituted-1-[2′,3′,5′-tri-o-benzoyl-β , D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2-(1H)-thiones and evaluated them for antimicrobial and antifungal properties (Tiwari, Yadav, & Mishra, 2010).

Physical and Chemical Properties

  • Studies also focused on the physical and chemical properties of the compound and its analogs. For instance, research on deuterated pyridine (pyridine-d5) provided insights into the correlation between 1H chemical shifts and the Brønsted acid strength of solid acids, shedding light on the compound's role in characterizing solid acid strength (Zheng et al., 2007). Additionally, a study on the synthesis, spectral analysis, and quantum studies of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) highlighted the compound's thermodynamic properties, providing valuable insights into its stability and reactivity (Halim & Ibrahim, 2022).

Mechanism of Action

5-b-D-Ribofuranosyl-2(1H)-pyridinone, being a type of pseudouridine, is the most abundant modified nucleoside in non-coding RNA and enhances the function of transfer RNA and ribosomal RNA by stabilizing RNA structure .

properties

IUPAC Name

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c12-4-6-8(14)9(15)10(16-6)5-1-2-7(13)11-3-5/h1-3,6,8-10,12,14-15H,4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBILTKUBHIPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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